N-Benzyl-9-hexyl-9H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
64498-14-2 |
|---|---|
Molecular Formula |
C18H23N5 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-9-hexylpurin-6-amine |
InChI |
InChI=1S/C18H23N5/c1-2-3-4-8-11-23-14-22-16-17(20-13-21-18(16)23)19-12-15-9-6-5-7-10-15/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,19,20,21) |
InChI Key |
PCRORDWEDSLTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to N-Benzyl-9-hexyl-9H-purin-6-amine
The most common and established method for synthesizing this compound involves a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted purine (B94841) precursor.
Strategic Precursor Derivatization
The synthesis typically commences with a commercially available and versatile starting material, 2,6-dichloropurine (B15474). nih.govmdpi.com This precursor is strategically chosen for its two reactive chloro-substituents at positions C2 and C6, which can be selectively functionalized.
Regioselective Functionalization at Purine Core Positions (C6 and N9)
The synthesis proceeds in a stepwise manner to ensure the desired regiochemistry.
N9-Alkylation: The first step is the alkylation of the purine ring at the N9 position. nih.govmdpi.com This is typically achieved by reacting 2,6-dichloropurine with an alkyl halide, such as 1-bromohexane (B126081), in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). nih.govmdpi.com This reaction generally yields a mixture of N9 and N7 isomers, with the N9 isomer being the major product. nih.govnih.gov The isomers can be separated by techniques like flash chromatography. nih.gov The predominance of the N9 isomer is thermodynamically favored. nih.gov
C6-Amination: The subsequent step involves the selective substitution of the chlorine atom at the C6 position. nih.govmdpi.com This is accomplished by reacting the N9-hexyl-2,6-dichloropurine intermediate with benzylamine (B48309). The greater reactivity of the C6-chloro group compared to the C2-chloro group allows for this regioselective amination. nih.govmdpi.com The reaction is often carried out in a high-boiling point solvent like 1-butanol (B46404) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) under reflux conditions. nih.govmdpi.com
This two-step process, outlined in the scheme below, provides a reliable route to this compound.
Reaction Scheme for the Synthesis of this compound Step 1: N9-Alkylation
2,6-Dichloropurine reacts with 1-bromohexane in the presence of K₂CO₃ in DMF to yield 2,6-dichloro-9-hexyl-9H-purine.
Step 2: C6-Amination2,6-Dichloro-9-hexyl-9H-purine reacts with benzylamine in the presence of DIPEA in 1-butanol to yield this compound.
Optimization of Reaction Conditions and Yields (e.g., Microwave-Assisted Synthesis)
To improve reaction times and yields, microwave-assisted synthesis has been effectively employed, particularly for the functionalization of the less reactive C2 position in the synthesis of related analogues. nih.govmdpi.comWhile the C6-amination step proceeds efficiently under conventional heating, microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes. mdpi.comnih.govFor instance, a similar SNAr reaction at the C2 position, which typically requires harsh conditions and long reaction times (e.g., 135 °C for 24-40 hours), can be completed in 1 hour under microwave irradiation at 150 °C, with yields ranging from 43% to 95%. nih.govmdpi.comThis technique offers a greener and more efficient alternative to traditional heating methods.
Novel Synthetic Approaches for this compound Analogues
Recent research has focused on developing novel methods for the synthesis of purine analogues, which can also be applied to the synthesis of this compound derivatives. These approaches often aim for improved regioselectivity and functional group tolerance.
One such approach involves the direct C-H functionalization of the purine core. For example, regioselective C6-H hydroxyalkylation of purines has been achieved at room temperature without the need for metal catalysts or protecting groups. researchgate.netThis method utilizes a radical initiator to directly introduce substituents at the C6 position. researchgate.netAnother innovative strategy is the copper-catalyzed N9-arylation of purines using arylboronic acids, which demonstrates complete regioselectivity for the N9 position. researchgate.netThese modern synthetic methods provide more direct and efficient routes to a wide array of purine derivatives.
Derivatization Strategies for Structure-Activity Relationship Investigations
To explore the structure-activity relationships (SAR) of this compound, various derivatization strategies are employed. These strategies involve modifying the core purine structure at different positions to understand how these changes affect biological activity.
Modification of the N6-substituent: The benzyl (B1604629) group can be replaced with other aromatic or aliphatic amines to investigate the impact of steric and electronic properties on activity.
Modification of the N9-substituent: The hexyl chain can be varied in length or replaced with other alkyl or aryl groups to probe the hydrophobic pocket of the target protein.
Substitution at the C2-position: The C2 position, which is unsubstituted in the parent compound, offers a site for introducing additional functional groups. This can be achieved through a subsequent SNAr reaction on the N-Benzyl-9-hexyl-2-chloro-9H-purin-6-amine intermediate. nih.govClick chemistry, utilizing a terminal alkyne introduced at the C2 position, provides a versatile method for attaching a wide range of functionalities. nih.gov These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of analogues with improved potency and selectivity.
Advanced Structural Elucidation and Conformational Analysis
Crystallographic Investigations of N-Benzyl-9-hexyl-9H-purin-6-amine and Related Congeners
While a specific crystallographic study for this compound is not publicly available, extensive analysis of closely related congeners, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, provides significant insights into the expected structural characteristics. nih.govresearchgate.net
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For analogous 6,9-disubstituted purines, this method has been instrumental in confirming their molecular structures. nih.govresearchgate.net In a typical analysis, a suitable single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
For the related compound, N-Benzyl-9-isopropyl-9H-purin-6-amine, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. nih.govresearchgate.net It is anticipated that this compound would exhibit similar fundamental purine (B94841) ring planarity.
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. In the case of N-Benzyl-9-isopropyl-9H-purin-6-amine, the asymmetric unit interestingly consists of two independent molecules. nih.govresearchgate.net These two conformers exhibit slight differences in their geometries, particularly in the orientation of the substituent groups relative to the purine core. This phenomenon highlights the conformational flexibility of such molecules. It is plausible that this compound could also crystallize with more than one molecule in the asymmetric unit, with the flexible hexyl chain adopting different conformations.
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. For N-substituted purine derivatives, a variety of such interactions are observed.
N-H⋯N Hydrogen Bonds: In the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine, the two independent molecules within the asymmetric unit are linked together by pairs of N—H⋯N hydrogen bonds, forming dimers. nih.govresearchgate.net This is a common and stabilizing interaction in purine chemistry. rsc.orgrsc.org It is highly probable that this compound would also exhibit similar N-H⋯N hydrogen bonding, a key factor in the formation of its solid-state architecture.
C-H⋯π Contacts: Weak C-H⋯π interactions are also observed in the crystal packing of the isopropyl analogue, further connecting the hydrogen-bonded dimers into a more extensive network. nih.govresearchgate.net These interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of an aromatic ring.
π-π Stacking Interactions: The crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine also features π–π stacking interactions, with a centroid–centroid distance of 3.3071 (1) Å between purine rings of adjacent dimers. nih.gov These interactions are fundamental to the stability of structures containing multiple aromatic rings. researchgate.net The interplay of these varied intermolecular forces results in a stable, three-dimensional supramolecular assembly.
The conformation of the molecule is quantitatively described by dihedral and torsion angles. In the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine, the dihedral angles between the plane of the purine ring system and the benzene (B151609) ring are significantly different for the two molecules in the asymmetric unit, being 89.21 (3)° and 82.14 (4)°, respectively. nih.govresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two ring systems.
Analysis of the torsion angles, which describe the rotation around single bonds, further illuminates the conformational nuances. For instance, the torsion angles detailing the orientation of the substituents relative to the purine ring in the isopropyl analogue show distinct values for each of the two conformers present in the asymmetric unit. nih.gov This variability underscores the molecule's conformational flexibility. For this compound, the hexyl chain would introduce additional rotational degrees of freedom, leading to a more complex conformational landscape.
Data Table: Crystallographic Data for a Congener
| Parameter | N-Benzyl-9-isopropyl-9H-purin-6-amine nih.govresearchgate.net |
| Molecular Formula | C₁₅H₁₇N₅ |
| Molecular Weight | 267.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Asymmetric Unit | 2 |
| Key Intermolecular Interactions | N—H⋯N hydrogen bonds, C—H⋯π contacts, π–π stacking |
| Purine-Benzene Dihedral Angles | 89.21 (3)°, 82.14 (4)° |
Advanced Spectroscopic Characterization Techniques
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and hexyl groups, and the methyl protons of the hexyl chain. The aromatic protons of the phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons of the benzyl group (CH₂-Ph) would be visible as a singlet or a broadened singlet around δ 4.8 ppm. The methylene protons of the hexyl chain attached to the purine nitrogen (N⁹-CH₂) would likely resonate around δ 4.0-4.2 ppm as a triplet. The remaining methylene protons of the hexyl chain would appear as multiplets in the upfield region (δ 1.2-1.9 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.8-0.9 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The aromatic carbons of the benzyl group would be observed between δ 127-139 ppm. The methylene carbon of the benzyl group would likely be found around δ 45 ppm. For the hexyl chain, the carbon attached to the purine nitrogen (N⁹-CH₂) is expected around δ 44 ppm, with the other methylene carbons appearing between δ 22-32 ppm, and the terminal methyl carbon resonating at approximately δ 14 ppm. The signals for the purine ring carbons would be expected in the range of δ 119-156 ppm.
Data Table: Predicted NMR Data Based on Analogues
| Group | Predicted ¹H-NMR Chemical Shift (δ, ppm) mdpi.com | Predicted ¹³C-NMR Chemical Shift (δ, ppm) mdpi.com |
| Benzyl Aromatic CH | 7.2 - 7.4 (m) | 127.0 - 139.0 |
| Benzyl CH₂ | ~4.8 (s) | ~45.0 |
| Hexyl N⁹-CH₂ | 4.0 - 4.2 (t) | ~44.3 |
| Hexyl (CH₂)₄ | 1.2 - 1.9 (m) | 22.8 - 31.6 |
| Hexyl CH₃ | 0.8 - 0.9 (t) | ~14.3 |
| Purine CH | 7.4 - 8.2 (s) | 119.0 - 141.0 |
| Purine Quaternary C | - | 152.0 - 156.0 |
Note: Predicted values are based on N-Benzyl-2-chloro-9-hexyl-9H-purin-6-amine and general substituent effects. Actual values may vary. (m = multiplet, s = singlet, t = triplet)
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular identity of this compound. The compound has a molecular formula of C18H23N5, which corresponds to a monoisotopic mass of 309.1953 g/mol and an average molecular weight of 309.41 g/mol . bldpharm.combldpharm.com High-Resolution Mass Spectrometry (HRMS) is employed to validate this formula by providing an exact mass measurement, which can distinguish it from other compounds with the same nominal mass. For instance, studies on structurally similar compounds like N-Benzyl-2-chloro-9-hexyl-9H-purin-6-amine have shown the precision of HRMS, where the calculated mass ([M+H]+) of 330.1485 was confirmed by an experimental finding of 330.1473. mdpi.com
Analysis of the fragmentation patterns in the mass spectrum offers insight into the compound's structure. Under ionization, the molecule is expected to break in predictable ways. Key fragmentation pathways would likely include:
Loss of the hexyl group: Cleavage of the N9-hexyl bond, resulting in a fragment corresponding to the N-benzyladenine cation.
Loss of the benzyl group: Cleavage of the N6-benzyl bond, a common fragmentation for N-benzyl amines, leading to a purine core with a hexyl substituent.
Tropylium (B1234903) ion formation: Rearrangement of the benzyl cation to form the stable tropylium ion at m/z 91.
| Fragment Ion | Proposed Structure | Expected m/z ([M+H]+) |
|---|---|---|
| [M+H]+ | C18H24N5+ | 310.2026 |
| [M-C6H13]+ | C12H11N5+ | 225.1014 |
| [M-C7H7]+ | C11H16N5+ | 218.1406 |
| [C7H7]+ | Tropylium ion | 91.0548 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural components. While the specific spectrum for this compound is not publicly detailed, data from closely related 2,6,9-trisubstituted purines provide a strong basis for predicting the key signals. mdpi.comnih.gov
Expected characteristic peaks include:
N-H Stretching: A moderate to sharp peak around 3260-3300 cm⁻¹, indicative of the secondary amine in the benzylamino group.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl and benzyl methylene groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). nih.gov
C=N and C=C Stretching: A series of bands in the 1550-1630 cm⁻¹ region corresponds to the stretching vibrations within the purine and benzene rings. mdpi.com
C-N Stretching: Vibrations for carbon-nitrogen bonds are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1350 cm⁻¹. mdpi.com
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3260 - 3300 | N-H Stretch | Secondary Amine (R2N-H) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Aliphatic (Hexyl Chain) |
| 1550 - 1630 | C=N and C=C Stretch | Purine and Benzene Rings |
| 1300 - 1350 | C-N Stretch | Aryl Amine |
Theoretical Structural Characterization and Computational Geometry Optimization
To complement experimental data, theoretical and computational methods are employed to model the molecule's geometry and conformational possibilities.
Density Functional Theory (DFT) Calculations for Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule. Using methods such as B3LYP with a 6-31G(d) basis set, researchers can calculate the optimized molecular geometry in the gas phase. acs.org These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT would define the planarity of the purine ring system and the precise spatial arrangement of the benzyl and hexyl substituents relative to the core. This data can be compared with experimental results from X-ray crystallography of similar molecules to validate the computational model. acs.org
| Structural Parameter | Description | Typical Output |
|---|---|---|
| Bond Length | The distance between the nuclei of two bonded atoms (e.g., N9-C1' of the hexyl chain). | Value in Ångströms (Å) |
| Bond Angle | The angle formed by three connected atoms (e.g., C5-N6-C1' of the benzyl group). | Value in degrees (°) |
| Dihedral Angle | The angle between two intersecting planes, defining the rotation around a bond (e.g., rotation of the benzene ring relative to the purine). | Value in degrees (°) |
Conformational Landscape Exploration
This compound possesses significant conformational flexibility due to the rotation around several single bonds. The two primary points of rotation are the N6-C(benzyl) bond and the N9-C(hexyl) bond. Computational exploration of the conformational landscape helps identify low-energy, stable conformers.
Studies on the closely related molecule, N-benzyl-9-isopropyl-9H-purin-6-amine, provide valuable insights. nih.govresearchgate.net X-ray crystallography of this analogue revealed that the purine and benzene rings are not coplanar. The dihedral angles between the planes of the two rings were found to be 89.21° and 82.14° for two different molecules in the asymmetric unit. nih.govresearchgate.net This nearly perpendicular arrangement suggests that a planar conformation is sterically hindered. It is highly probable that the this compound adopts a similar non-planar conformation.
Molecular Mechanisms of Biological Activity
Investigation of Receptor Interactions and Binding Modalities
While direct studies on the comprehensive purinergic receptor binding profile of N-Benzyl-9-hexyl-9H-purin-6-amine are not extensively documented in publicly available literature, the broader class of 6,9-disubstituted purines is well-known to interact with adenosine (B11128) receptors (A1, A2A, A2B, and A3). jenabioscience.comnih.gov The nature of the substituents at the N6 and N9 positions of the purine (B94841) core is a key determinant of affinity and selectivity for these G protein-coupled receptors. nih.gov
For instance, studies on related pyrido[2,1-f]purine-2,4-dione derivatives, which also feature N-benzyl and N-alkyl substitutions, have demonstrated high affinity for the human adenosine A3 receptor. acs.orgnih.gov In this series, the N-benzyl group contributes significantly to the binding affinity, and variations in the N-alkyl chain length modulate the kinetic parameters of receptor binding, such as the association and dissociation rates. acs.orgnih.gov
It is plausible that this compound could exhibit affinity for one or more adenosine receptor subtypes, thereby modulating downstream signaling cascades. These cascades typically involve the regulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C and subsequent mobilization of intracellular calcium. However, without specific binding assay data for this compound, its precise role as a modulator of purinergic signaling remains to be elucidated.
A significant body of research points towards the role of N-benzyl-9-alkyl-9H-purin-6-amine derivatives as potent inhibitors of ecto-5'-nucleotidase (CD73). units.it CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the resulting adenosine accumulation suppresses the anti-tumor immune response. Therefore, inhibitors of CD73 are of great interest as potential cancer immunotherapeutics.
A study on acyclic purine nucleotide analogs identified a closely related compound, N-benzyl-2-chloro-N-methyl-9-(6-hydroxyhexyl)-9H-purin-6-amine , as a precursor for a potent CD73 inhibitor. units.it The subsequent derivatization of this precursor into a diphosphonate analog, (N6-benzyl,N6-methyladenine-9-yl)hexyloxydiphosphonate , resulted in submicromolar inhibitory potency against human CD73. units.it This highlights the importance of the N-benzyl and N-hexyl moieties for recognition by the enzyme's active site.
The inhibitory activity of these compounds is attributed to their ability to mimic the natural substrate (AMP) and bind to the active site of CD73, thereby blocking the production of immunosuppressive adenosine. The length of the N9-alkyl chain has been shown to be a critical factor for inhibitory potency. units.it
Cellular and Subcellular Target Identification
As discussed, CD73 has been identified as a key biological macromolecule targeted by this compound analogs. units.it The inhibition of this ecto-enzyme is a primary mechanism through which these compounds can exert an anti-cancer effect by modulating the tumor microenvironment.
With regard to Phosphoinositide 3-kinases (PI3Ks) , particularly the γ isoform (PI3Kγ), several purine-based compounds have been developed as inhibitors. nih.gov PI3Kγ is a lipid kinase involved in various cellular processes, including cell growth, proliferation, and differentiation, and its dysregulation is implicated in cancer and inflammatory diseases. nih.gov While there is no direct evidence of this compound inhibiting PI3Kγ, the purine scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases. For example, thiazolo[4,5-d]pyrimidines, which are purine isosteres, have been shown to inhibit PI3K isoforms with nanomolar potency. researchgate.net Given the structural similarities, it is conceivable that this compound or its derivatives could be explored for PI3Kγ inhibitory activity.
The inhibition of CD73 by this compound analogs directly impacts the purinergic signaling network by reducing the extracellular concentration of adenosine. This, in turn, can prevent the activation of adenosine receptors on immune cells, such as T cells and natural killer cells, thereby restoring their cytotoxic activity against tumor cells.
Furthermore, a study on 2,6,9-trisubstituted purine derivatives, including a N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine , revealed their potential to induce apoptosis in cancer cell lines. nih.gov The cytotoxic effects of these compounds suggest their interaction with intracellular signaling networks that control cell survival and death. While the precise pathways were not fully elucidated for this specific analog, related purine derivatives like roscovitine (B1683857) and olomoucine (B1683950) are known to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies on 6,9-disubstituted purines have provided valuable insights into the molecular features required for their biological activity.
For the inhibition of CD73 by acyclic nucleotide analogs, the following SAR has been observed:
N9-Alkyl Chain Length: The length of the alkyl chain at the N9 position is crucial for potency. A hexyl chain, as present in this compound, is often associated with potent inhibition, suggesting an optimal fit within a hydrophobic pocket of the enzyme. units.it
N6-Substituent: The presence of a benzyl (B1604629) group at the N6 position generally enhances inhibitory activity. This aromatic group likely engages in favorable interactions, such as π-π stacking, within the enzyme's active site. units.it
C2-Substituent: The introduction of a chloro group at the C2 position of the purine ring has been explored and can influence the electronic properties and binding affinity of the molecule. units.it
The following table summarizes the inhibitory activity of a key analog of this compound against CD73.
| Compound | Target | Assay | Ki (nM) |
| (N6-benzyl,N6-methyladenine-9-yl)hexyloxydiphosphonate | Soluble human CD73 | Enzyme inhibition assay | 563 |
| (N6-benzyl,N6-methyladenine-9-yl)hexyloxydiphosphonate | Membrane-bound human CD73 | Enzyme inhibition assay | 481 |
| Data from ArTS, 2019. units.it |
The table below presents the cytotoxic activity of a 2,6,9-trisubstituted purine analog related to this compound.
| Compound | Cell Line | IC50 (µM) |
| N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine | H1975 (Lung Cancer) | > 50 |
| N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine | HCT116 (Colon Cancer) | 36.4 |
| N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine | HeLa (Cervical Cancer) | > 50 |
| Data from Molecules, 2018. nih.gov |
These findings underscore the intricate relationship between the chemical structure of this compound and its analogs and their interactions at the molecular and cellular levels. Further research is warranted to fully delineate the specific molecular targets and signaling pathways modulated by this compound.
Elucidation of Pharmacophore Features for Biological Efficacy
A pharmacophore model defines the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features can be inferred from studies on structurally related purine derivatives.
Based on the analysis of similar 2,6,9-trisubstituted purines, the essential pharmacophore features for cytotoxic activity include:
A hydrogen bond donor: The amino group at the 6-position (N6-H) can act as a hydrogen bond donor.
Hydrogen bond acceptors: The nitrogen atoms within the purine ring system (e.g., N1, N3, and N7) can function as hydrogen bond acceptors.
An aromatic center: The purine ring itself and the phenyl ring of the benzyl substituent provide aromatic regions capable of π-π stacking interactions.
A hydrophobic area: The hexyl group at the N9 position and the benzyl group contribute to a significant hydrophobic region.
A study on 2,6,9-trisubstituted purine derivatives identified a pharmacophore model for cytotoxic activity that included an aromatic center, a hydrogen bond acceptor/donor center, and a hydrophobic area. researchgate.net The relative spatial arrangement of these features is critical for effective binding to the target.
Interactive Table of Pharmacophore Features:
| Feature | Description | Structural Component |
| Hydrogen Bond Donor | Donates a hydrogen atom to an acceptor | N6-Amine |
| Hydrogen Bond Acceptor | Accepts a hydrogen atom from a donor | Purine Ring Nitrogens (N1, N3, N7) |
| Aromatic Center | Flat, cyclic, and unsaturated ring system | Purine Ring, Phenyl Ring |
| Hydrophobic Region | Nonpolar area that repels water | 9-Hexyl Chain, Benzyl Group |
Exploration of Synergistic Molecular Effects with Co-Administered Agents
The potential for this compound to exhibit synergistic effects when used in combination with other therapeutic agents is an area of significant interest. Purine analogs have been shown to act synergistically with various drugs, particularly in the context of cancer chemotherapy. nih.govnih.govplos.orgspandidos-publications.com
The molecular basis for such synergy can be multifaceted. For instance, a purine analog might modulate the activity of enzymes involved in the metabolism of a co-administered drug, thereby increasing its effective concentration and therapeutic efficacy. plos.org Alternatively, it could affect cellular pathways that are also targeted by the other agent, leading to a more profound biological response.
One potential mechanism for synergy involves the modulation of nucleoside transporters. Some purine analogs can influence the expression or activity of equilibrative nucleoside transporters (ENTs), which are responsible for the cellular uptake of various nucleoside-based drugs. plos.org By enhancing the uptake of a co-administered nucleoside analog, this compound could potentiate its cytotoxic effects.
Furthermore, purine derivatives can influence cell cycle progression and apoptosis. nih.govspandidos-publications.com When combined with another agent that also affects these processes, a synergistic effect on cell death can be achieved. For example, one agent might arrest cells in a specific phase of the cell cycle, rendering them more susceptible to the cytotoxic effects of the second agent.
While specific studies on the synergistic effects of this compound are not yet available, the known activities of related purine analogs provide a strong rationale for investigating such combinations. Future research in this area could uncover novel therapeutic strategies with improved efficacy and potentially reduced side effects.
Computational Chemistry and Molecular Modeling in N Benzyl 9 Hexyl 9h Purin 6 Amine Research
Ligand-Protein Docking Studies
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. For N-Benzyl-9-hexyl-9H-purin-6-amine and its analogs, docking studies are crucial for understanding their mechanism of action at a molecular level.
Docking simulations predict how this compound fits into the binding site of a target protein. These models reveal the specific conformation the ligand adopts and identify key "interaction hotspots"—the amino acid residues that form crucial bonds with the ligand.
Research on related 2,6,9-trisubstituted purines has elucidated common interaction patterns. mdpi.com For instance, molecular docking of a closely related compound, N-benzyl-2-chloro-9-hexyl-9H-purin-6-amine, into the Bcr-Abl kinase domain helped to explain its biological activity. nih.gov The binding pose is typically stabilized by a network of interactions:
Hydrogen Bonds: The nitrogen atoms within the purine (B94841) core (N1, N3, N7) and the exocyclic amine (N6) are key sites for forming hydrogen bonds with amino acid residues in the protein's binding pocket. mdpi.comresearchgate.net Studies on similar purines show N-H···N hydrogen bonds are common. researchgate.net
Aromatic and π-π Interactions: The benzyl (B1604629) group and the purine ring itself are aromatic features that can engage in π-π stacking or π-H interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. mdpi.comresearchgate.net
Crystallographic data of the related N-benzyl-9-isopropyl-9H-purin-6-amine shows that the dihedral angle between the purine and benzene (B151609) rings is substantial, often around 80-90°, indicating a non-planar arrangement in the bound state. nih.gov
| Interaction Type | Structural Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond Donor/Acceptor | Purine ring nitrogens (N1, N3, N7), Exocyclic amine (N-H) | Asp, Glu, Gln, Asn, Ser, Thr |
| Aromatic (π-π stacking) | Benzyl ring, Purine ring | Phe, Tyr, Trp |
| Hydrophobic | 9-Hexyl chain | Ala, Val, Leu, Ile, Met |
This table illustrates the potential molecular interactions based on the structure of this compound and findings from related compounds.
Docking programs calculate a "scoring function" or binding energy, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally suggests a more stable and potent interaction. plos.org These scores allow researchers to rank different compounds and prioritize the most promising ones for synthesis and biological testing. For example, in a study of purine analogs targeting the human ecto-5'-nucleotidase protein, docking was used to compare the binding energies and inhibition constants (Ki) of various derivatives. heteroletters.org
Furthermore, docking can assess binding specificity. By docking this compound into different protein targets, or into wild-type versus mutant versions of the same protein, researchers can predict its selectivity. Studies on inhibitors for Bcr-Abl kinase, for example, have used docking to understand why certain purine derivatives are effective against imatinib-resistant mutants like T315I while others are not. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model, a dataset of related compounds with known biological potencies (e.g., IC₅₀ values) is required. nih.gov For this compound, this would involve synthesizing a series of analogs with variations in the benzyl and hexyl substituents and testing their activity. A study on 2,6,9-trisubstituted purines evaluated their cytotoxic effects on several cancer cell lines, providing the necessary IC₅₀ data for such modeling. mdpi.comresearchgate.net
The model is created by splitting the compounds into a "training set" to build the equation and a "test set" to validate its predictive power. nih.gov A robust QSAR model, characterized by strong statistical metrics like a high squared correlation coefficient (R²), can then be used to predict the potency of new, unsynthesized purine derivatives, saving significant time and resources. nih.govresearchgate.net
| Compound ID | R1 (at C2) | R2 (at N9) | IC₅₀ HCT116 (µM) | IC₅₀ HeLa (µM) | IC₅₀ H1975 (µM) |
| 4d | Benzyl | Pentyl | 12.0 ± 0.19 | >50.0 | 11.0 ± 0.11 |
| 4e | Benzyl | i-Pentyl | 8.6 ± 0.18 | >50.0 | 5.1 ± 0.14 |
| 4f | Benzyl | Hexyl | 9.9 ± 0.18 | >50.0 | 3.0 ± 0.12 |
Data adapted from a study on 2-chloro-N-benzyl-9-alkyl-9H-purin-6-amines, which are close analogs of the subject compound. researchgate.net This data illustrates the type of input used for QSAR model development.
A primary output of QSAR analysis is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical representations of the physico-chemical properties of a molecule. Pharmacophore modeling, a related technique, identifies the essential spatial arrangement of features required for activity. heteroletters.org
For the this compound scaffold, key descriptors and pharmacophoric features have been identified: mdpi.com
Hydrophobicity (Hyd): This feature is strongly associated with the alkyl chain at the N9 position. The length and branching of the hexyl group directly impact hydrophobicity, which often correlates with cell permeability and binding to hydrophobic pockets.
Aromatic Features (Aro): These are centered on the purine and benzyl rings and are critical for π-stacking interactions.
Hydrogen Bond Acceptors (Acc): The nitrogen atoms N1, N3, and N7 of the purine ring act as hydrogen bond acceptors.
Hydrogen Bond Donors (Don): The amine at the N6 position can act as a hydrogen bond donor.
By understanding which descriptors positively or negatively correlate with activity, chemists can rationally design more potent molecules. nih.gov For example, if a QSAR model indicates that increased hydrophobicity is beneficial, analogs with longer alkyl chains might be synthesized.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the ligand-protein complex, MD simulations simulate the movements of atoms and molecules over time, offering a dynamic view of the interaction. plos.org These simulations are computationally intensive but provide invaluable information on the stability and flexibility of the binding pose predicted by docking. nih.gov
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a set period, typically nanoseconds to microseconds. plos.orgacs.org
Key insights from MD simulations include:
Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess if the ligand remains stably bound in the predicted pose or if it shifts or even dissociates. plos.org
Conformational Flexibility: MD reveals the flexibility of the ligand, such as the hexyl chain, and the protein's binding site, showing how they adapt to each other.
Water Molecule Roles: Simulations can highlight the role of individual water molecules in mediating hydrogen bonds between the ligand and the protein.
| MD Simulation Analysis | Information Provided | Implication for Research |
| RMSD Plot | Stability of the ligand's position and protein's structure over time. | Confirms if the docking pose is stable or requires refinement. |
| RMSF Plot | Flexibility of specific amino acid residues or parts of the ligand. | Identifies which parts of the binding pocket are flexible and how the hexyl chain moves. |
| Hydrogen Bond Analysis | Occupancy and lifetime of specific hydrogen bonds. | Quantifies the strength and persistence of key interactions. |
This table summarizes the types of analyses performed during MD simulations and the insights they provide.
Analysis of Dynamic Molecular Behavior and Conformational Transitions
The biological function of a molecule is intrinsically linked to its three-dimensional structure and dynamic behavior. This compound possesses considerable conformational flexibility due to its rotatable bonds, particularly in the N-benzyl and 9-hexyl substituents. Understanding the dynamic interplay of these groups is crucial for elucidating its structure-activity relationships.
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules at a specific temperature and pressure) and calculating the forces between atoms over time to track their movements. This allows for the exploration of the compound's accessible conformations and the transitions between them.
A key aspect of this analysis is the study of the conformational preferences of the hexyl chain and the orientation of the benzyl group relative to the purine core. The principle of minimizing steric hindrance suggests that extended (anti) conformations of the alkyl chain are generally more stable than folded (gauche) conformations. lumenlearning.com However, the dynamic environment can lead to a variety of accessible conformations.
To illustrate the type of data generated from such an analysis, the following table presents a hypothetical relative energy landscape for the rotation around a C-C bond in the hexyl chain of this compound.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 0 | Eclipsed | 5.0 |
| 60 | Gauche | 0.9 |
| 120 | Eclipsed | 3.5 |
| 180 | Anti | 0.0 |
| 240 | Eclipsed | 3.5 |
| 300 | Gauche | 0.9 |
This interactive table demonstrates a simplified potential energy surface for a single rotatable bond. A full analysis would consider all rotatable bonds to map the complete conformational landscape.
The benzyl group's orientation is also critical. Its rotation relative to the purine ring can influence intermolecular interactions, such as pi-stacking with aromatic residues in a protein binding pocket. Computational studies on similar N-substituted purines have shown that the preferred orientation is a balance between minimizing steric clash and optimizing electronic interactions. scispace.com
Simulation of Ligand-Target Recognition Processes
A primary application of computational modeling for a compound like this compound is to predict and analyze its binding to a biological target. The purine scaffold is a well-known "privileged structure" that can interact with a wide range of proteins, particularly kinases. researchgate.net Therefore, simulating the recognition process between this compound and a potential protein target is of significant interest.
This process typically begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jst.go.jpnih.gov A docking algorithm would explore various poses of this compound within the binding site of a target protein, scoring each pose based on factors like electrostatic and van der Waals interactions.
Following docking, molecular dynamics simulations of the ligand-receptor complex are performed to assess the stability of the predicted binding mode and to observe the dynamics of the interaction over time. mdpi.comnih.gov These simulations can reveal key amino acid residues that form stable contacts with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, studies on N6-benzyladenine derivatives have used MD simulations to rationalize receptor-specific binding. mdpi.comnih.govdntb.gov.uabiorxiv.org
The following interactive table provides an illustrative summary of the types of interactions that could be identified from a simulation of this compound bound to a hypothetical protein kinase.
| Ligand Moiety | Interacting Residue (Example) | Interaction Type |
| Purine N1 | Valine (backbone NH) | Hydrogen Bond |
| Purine N3 | Leucine (backbone NH) | Hydrogen Bond |
| Benzyl Group | Phenylalanine | Pi-Pi Stacking |
| Hexyl Chain | Isoleucine, Valine, Leucine | Hydrophobic Interactions |
This table showcases the specific interactions that contribute to the binding affinity and selectivity of the compound. The identification of these interactions is crucial for designing more potent and specific molecules.
Virtual Screening and Computational Drug Discovery Methodologies
Computational methods are also pivotal in the early stages of drug discovery through a process known as virtual screening . scirp.org This involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. Given its purine scaffold, this compound could be identified as a "hit" in such a screen, or its structure could serve as a template for designing new screening libraries.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. d-nb.info This approach is highly effective when a high-resolution crystal structure of the target is available.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the structure of known active compounds to identify others with similar properties. One common technique is pharmacophore modeling , where a 3D representation of the essential steric and electronic features required for biological activity is created. scirp.org This pharmacophore model is then used as a query to search for molecules in a database that match these features.
The workflow for a virtual screening campaign is a multi-step process, as illustrated in the hypothetical table below.
| Step | Description |
| 1. Target Selection & Preparation | A biologically relevant target (e.g., a protein kinase) is chosen, and its 3D structure is prepared for docking. |
| 2. Compound Library Preparation | A large database of chemical compounds is prepared, ensuring correct 3D structures and ionization states. |
| 3. Virtual Screening | The compound library is screened against the target using either structure-based or ligand-based methods. |
| 4. Hit Identification | Compounds that show promising predicted binding affinity or a good fit to the pharmacophore model are selected as "hits". |
| 5. Hit-to-Lead Optimization | The identified hits are further evaluated and chemically modified to improve their potency, selectivity, and drug-like properties. |
This interactive table outlines the systematic process of using computational tools to accelerate the discovery of new drug candidates.
Through these computational methodologies, researchers can efficiently navigate the vast chemical space to identify and optimize promising compounds like this compound for potential therapeutic applications.
Future Research Directions and Translational Perspectives for N Benzyl 9 Hexyl 9h Purin 6 Amine
Advancements in Synthetic Methodologies and Process Chemistry
The synthesis of N-Benzyl-9-hexyl-9H-purin-6-amine and related 2,6,9-trisubstituted purines has been achieved through a multi-step process. mdpi.comnih.gov A common starting material is 2,6-dichloropurine (B15474), which first undergoes alkylation to introduce the hexyl group at the N9 position. nih.gov This is followed by sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the benzylamine (B48309) at the C6 position and potentially other substituents at the C2 position. mdpi.comnih.gov
Future advancements in synthetic methodologies will likely focus on improving the efficiency, regioselectivity, and environmental footprint of the current synthetic routes. This could involve the exploration of novel catalysts to enhance reaction rates and reduce the need for harsh reaction conditions. Microwave-assisted synthesis has already been shown to be effective in the final substitution step, significantly reducing reaction times compared to conventional heating. mdpi.com Further investigation into flow chemistry could offer advantages in terms of scalability, safety, and process control for the large-scale production of this compound.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents and Conditions | Purpose |
| N9-alkylation | Alkyl halide, K2CO3, DMF, room temperature | Introduction of the hexyl group at the N9 position of the purine (B94841) ring. nih.gov |
| C6-substitution | Benzylamine, DIPEA, 1-Butanol (B46404), 110°C | Introduction of the benzylamino group at the C6 position. mdpi.comnih.gov |
| C2-substitution (for analogs) | Benzylamine, DIPEA, 1-Butanol, 150°C, Microwave | Introduction of a second benzylamino group at the C2 position. mdpi.comnih.gov |
Identification and Validation of Novel Biological Targets through High-Throughput Screening
High-throughput screening (HTS) is a powerful tool for identifying the biological targets of small molecules. nih.govepfl.ch For this compound, HTS assays can be employed to screen large libraries of proteins, such as kinases, phosphatases, and other enzymes, to identify potential binding partners. Cell-based HTS assays can also reveal the compound's effects on various cellular pathways and processes. nih.gov
Once potential targets are identified, validation studies are crucial to confirm the interaction and its biological relevance. This can involve techniques such as surface plasmon resonance (SPR) to measure binding affinity and kinetics, and biochemical assays to determine the functional effect of the compound on the target's activity. Further validation in cellular and animal models is necessary to establish the compound's mechanism of action and its potential for therapeutic intervention.
Exploration of Emerging Biological Modalities and Therapeutic Applications
The purine scaffold is known to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antibacterial, and antileishmanial activities. nih.govresearchgate.net While the specific therapeutic applications of this compound are still under investigation, its structural similarity to other biologically active purines suggests potential in several areas.
For instance, many 2,6,9-trisubstituted purines exhibit antiproliferative effects on cancer cell lines. mdpi.com Future research should explore the potential of this compound as an anticancer agent, investigating its effects on various cancer cell lines and its mechanism of inducing cell death, such as apoptosis. nih.govresearchgate.net
The purinergic system, which includes purine receptors and enzymes, plays a critical role in immune regulation. nih.gov Therefore, another promising avenue of research is the investigation of this compound as a modulator of the immune system for the treatment of immune-mediated inflammatory diseases. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
To gain a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to the compound. biorxiv.orgresearchgate.net
For example, transcriptomics can identify changes in gene expression, while proteomics can reveal alterations in protein levels and post-translational modifications. inrae.fr Metabolomics can provide insights into the metabolic pathways affected by the compound. nih.gov By integrating these datasets, researchers can construct detailed signaling pathways and networks that are modulated by this compound, leading to a more complete understanding of its biological effects.
Development of Advanced Theoretical Frameworks for Rational Molecular Design and Optimization
Computational chemistry and molecular modeling are invaluable tools for the rational design and optimization of drug candidates. uniroma1.it For this compound, these approaches can be used to:
Predict binding modes: Molecular docking studies can predict how the compound interacts with its biological targets at the atomic level.
Identify key interactions: These studies can highlight the crucial amino acid residues involved in binding, guiding the design of more potent and selective analogs.
Predict ADME properties: Quantitative structure-activity relationship (QSAR) models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.
By combining computational predictions with experimental validation, researchers can accelerate the drug discovery process and design novel analogs of this compound with improved efficacy and safety profiles.
Q & A
Q. Methodological Workflow :
NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve tautomeric ratios.
Crystallization : Grow crystals in CH₃OH or ethanol for high-resolution data.
SHELX Refinement : Use F(000) and R factors (<0.05) to validate models .
What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?
Advanced Research Focus
SAR studies require systematic variation of substituents. For example:
- 9-Position : Hexyl vs. shorter alkyl chains (e.g., ethyl, isopropyl) influence lipophilicity and binding pocket compatibility .
- 2-Position : Electron-withdrawing groups (e.g., Cl) enhance acetylcholinesterase (AChE) inhibition, as seen in 2-chloro-9-(piperidin-4-yl) derivatives (IC₅₀ ~10% at 100 μM) .
Q. Experimental Design :
- Synthesize analogs with incremental alkyl chain extensions.
- Test bioactivity (e.g., AChE inhibition) and correlate with logP values.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
How can computational tools aid in predicting the crystal packing behavior of this compound?
Advanced Research Focus
Software like Mercury (Cambridge Crystallographic Data Centre) analyzes intermolecular interactions (e.g., π-π stacking, H-bonds). For example:
- Void Visualization : Identify solvent-accessible volumes (e.g., 2823.5 ų for a monoclinic analog) .
- Packing Similarity : Compare with databases (e.g., CSD) to predict stability trends .
Case Study :
A 9-isopropyl analog showed C–H···N interactions (2.8–3.1 Å) stabilizing the lattice. Similar analysis can guide co-crystallization strategies for hexyl derivatives .
What are common pitfalls in interpreting NMR data for purine derivatives, and how can they be mitigated?
Basic Research Focus
Dynamic effects (e.g., rotational barriers in hexyl chains) broaden peaks, complicating integration. Solutions include:
- Low-Temperature NMR : Slow conformational exchange in DMSO-d₆ at 25°C .
- Isotopic Labeling : Use ¹⁵N-enriched samples for unambiguous assignment .
Example :
In N-methoxy-9-methylpurin-6-amines, tautomer ratios shifted from 3:1 to 9:1 with 2-substituent electronegativity .
How can researchers validate the purity of this compound post-synthesis?
Basic Research Focus
Combine orthogonal methods:
HPLC : Use C18 columns with UV detection (λ = 254 nm).
Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Mass Spectrometry : ESI+ or FAB+ to detect [M+H]⁺ clusters (e.g., m/z 691 for a Sn-containing analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
